molecular formula C35H26N2 B11711157 4,4'-Methanediylbis(2,6-diphenylpyridine) CAS No. 61274-56-4

4,4'-Methanediylbis(2,6-diphenylpyridine)

Cat. No.: B11711157
CAS No.: 61274-56-4
M. Wt: 474.6 g/mol
InChI Key: CRJXQVXIVKWOEL-UHFFFAOYSA-N
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Description

4,4’-Methanediylbis(2,6-diphenylpyridine) is a chemical compound known for its unique structure and properties It consists of two 2,6-diphenylpyridine units connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methanediylbis(2,6-diphenylpyridine) typically involves the reaction of 2,6-diphenylpyridine with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two pyridine units. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Methanediylbis(2,6-diphenylpyridine) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methanediylbis(2,6-diphenylpyridine) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The pyridine rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4,4’-Methanediylbis(2,6-diphenylpyridine) has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 4,4’-Methanediylbis(2,6-diphenylpyridine) exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological molecules can modulate enzyme activity and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diphenylpyridine: A precursor to 4,4’-Methanediylbis(2,6-diphenylpyridine), it shares similar structural features but lacks the methylene bridge.

    4,4’-Methylenebis(2,6-diethylaniline): Another compound with a methylene bridge, but with different substituents on the pyridine rings.

Uniqueness

4,4’-Methanediylbis(2,6-diphenylpyridine) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

61274-56-4

Molecular Formula

C35H26N2

Molecular Weight

474.6 g/mol

IUPAC Name

4-[(2,6-diphenylpyridin-4-yl)methyl]-2,6-diphenylpyridine

InChI

InChI=1S/C35H26N2/c1-5-13-28(14-6-1)32-22-26(23-33(36-32)29-15-7-2-8-16-29)21-27-24-34(30-17-9-3-10-18-30)37-35(25-27)31-19-11-4-12-20-31/h1-20,22-25H,21H2

InChI Key

CRJXQVXIVKWOEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)CC4=CC(=NC(=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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